4-[4-(pyridine-3-carbonyl)piperazin-1-yl]-6-(trifluoromethyl)pyrimidine
Description
Historical Development of Pyrimidine-Piperazine Conjugates
Pyrimidine-piperazine conjugates emerged as critical scaffolds in medicinal chemistry during the late 20th century, driven by their dual capacity for hydrogen bonding and structural flexibility. Early work focused on substituting pyrimidine’s C2 and C4 positions with piperazine rings to enhance solubility and receptor-binding plasticity. For example, the synthesis of 1-(2-pyrimidine)-4-Boc-piperazine demonstrated improved stability and reduced oxidation compared to earlier analogs. By the 2010s, advances in NMR conformational analysis enabled precise characterization of piperazine-pyrimidine chair conformations, as seen in studies of polyamine derivatives like PA2 and PA3 , where axial-equatorial proton shifts confirmed rigid-rod molecular geometries. These developments laid the groundwork for modern hybrid systems incorporating pharmacophoric extensions such as pyridine-carbonyl groups.
Significance of Trifluoromethyl-Substituted Heterocycles in Medicinal Chemistry
The trifluoromethyl (-CF₃) group has become indispensable in drug design due to its electron-withdrawing properties and metabolic resistance. In nitrogen heterocycles, -CF₃ substitution at pyrimidine’s C6 position enhances membrane permeability and target affinity by modulating π-π stacking interactions. For instance, trifluoromethylated pyrrolidines and azetidines exhibit improved bioavailability in antiviral agents. This trend extends to pyrimidine derivatives, where 6-(trifluoromethyl) groups reduce oxidative degradation rates by up to 40% compared to methyl analogs, as observed in kinase inhibitor studies. The steric and electronic effects of -CF₃ also enable selective binding to hydrophobic enzyme pockets, a feature leveraged in antimalarial hybrids like 4-aminoquinoline-pyrimidine conjugates.
Evolution of Piperazinyl-Pyrimidine Hybrid Compounds
Piperazinyl-pyrimidine hybrids represent a strategic fusion of conformational adaptability and aromatic planaricity. Early iterations, such as thiazolo[5,4-d]pyrimidines with piperazine side chains, demonstrated nanomolar affinity for adenosine A₂A receptors (Kᵢ = 8.6–58 nM). Structural optimization revealed that ethylamino linkers between piperazine and pyrimidine cores improved binding by 5-fold, as seen in compound 11 (Kᵢ = 8.6 nM). Contemporary designs integrate diverse substituents on the piperazine ring, with benzyl and furan-2-yl methanone groups enhancing selectivity for parasitic enzymes. The introduction of rigid spacers, such as 4-aminomethylpiperidine, further reduced off-target interactions in anticancer agents.
Pyridine-Carbonyl Pharmacophore in Bioactive Molecules
The pyridine-3-carbonyl moiety serves as a versatile hydrogen bond acceptor and π-system donor in drug-receptor interactions. In adenosine receptor antagonists, pyridine-carbonyl groups at the piperazine N4 position increased binding affinity by 30% compared to phenyl analogs. This pharmacophore also stabilizes intermolecular contacts with enzyme active sites; for example, in Plasmodium falciparum dihydrofolate reductase (Pf-DHFR), pyridine-carbonyl forms critical hydrogen bonds with Asp54 and Ile164 residues. Recent studies highlight its role in mitigating drug resistance, as seen in 4-aminoquinoline-pyrimidine hybrids where pyridine-carbonyl linkers reduced IC₅₀ values against chloroquine-resistant strains by 53-fold.
Conceptual Framework for 4-[4-(Pyridine-3-carbonyl)piperazin-1-yl]-6-(trifluoromethyl)pyrimidine Research
This compound synthesizes three key pharmacophoric elements:
- 6-(Trifluoromethyl)pyrimidine : Enhances metabolic stability and lipophilicity (clogP ≈ 2.7).
- Piperazine linker : Provides conformational flexibility for target adaptation, with chair-chair inversion rates <10⁻⁶ s⁻¹.
- Pyridine-3-carbonyl group : Mediates hydrogen bonding (d = 2.8–3.2 Å) and cation-π interactions.
Theoretical models predict synergistic effects: molecular dynamics simulations suggest the pyridine-carbonyl group orients the piperazine ring into a bioactive conformation, while the -CF₃ group stabilizes van der Waals contacts with hydrophobic residues. This framework guides ongoing investigations into kinase inhibition and antiparasitic applications.
Properties
IUPAC Name |
pyridin-3-yl-[4-[6-(trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14F3N5O/c16-15(17,18)12-8-13(21-10-20-12)22-4-6-23(7-5-22)14(24)11-2-1-3-19-9-11/h1-3,8-10H,4-7H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQBZTFPXDVANPO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NC=NC(=C2)C(F)(F)F)C(=O)C3=CN=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14F3N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-(pyridine-3-carbonyl)piperazin-1-yl]-6-(trifluoromethyl)pyrimidine typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Pyrimidine Core: The pyrimidine core can be synthesized through a condensation reaction between a suitable aldehyde and a guanidine derivative under acidic conditions.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced using a trifluoromethylating reagent such as trifluoromethyl iodide (CF3I) in the presence of a base.
Attachment of the Piperazine Moiety: The piperazine moiety can be attached through a nucleophilic substitution reaction using a suitable piperazine derivative and a halogenated pyridine intermediate.
Final Coupling: The final coupling step involves the reaction of the pyridine-3-carbonyl chloride with the piperazine-pyrimidine intermediate to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and scalability. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
4-[4-(pyridine-3-carbonyl)piperazin-1-yl]-6-(trifluoromethyl)pyrimidine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to introduce additional functional groups.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to modify specific functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Halogenated intermediates, nucleophiles, electrophiles
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups such as alkyl, aryl, or amino groups.
Scientific Research Applications
4-[4-(pyridine-3-carbonyl)piperazin-1-yl]-6-(trifluoromethyl)pyrimidine has a wide range of scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent in the treatment of various diseases, including cancer, neurodegenerative disorders, and infectious diseases.
Biology: It is used as a tool compound to study biological pathways and molecular targets, such as enzymes and receptors.
Pharmacology: The compound is evaluated for its pharmacokinetic and pharmacodynamic properties, including absorption, distribution, metabolism, and excretion (ADME) profiles.
Industry: It is used in the development of new pharmaceuticals and agrochemicals, as well as in the synthesis of other complex organic molecules.
Mechanism of Action
The mechanism of action of 4-[4-(pyridine-3-carbonyl)piperazin-1-yl]-6-(trifluoromethyl)pyrimidine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases, leading to the suppression of cell proliferation in cancer cells. Additionally, it may interact with neurotransmitter receptors, affecting neuronal signaling and providing neuroprotective effects.
Comparison with Similar Compounds
Table 1: Structural and Molecular Comparison
| Compound Name | Substituent on Piperazine | Molecular Formula | Molecular Weight | Key Features |
|---|---|---|---|---|
| Target Compound | Pyridine-3-carbonyl | C15H13F3N6O | ~374.30 | Aromatic, hydrogen-bonding group |
| 2-(tert-Butyl)-4-(piperazin-1-yl)-6-(trifluoromethyl)pyrimidine (FAUC 329 analog) | tert-Butyl | C13H19F3N4 | 288.31 | Bulky alkyl, lipophilic |
| 4-(Piperazin-1-yl)-6-(trifluoromethyl)pyrimidine (Enamine Ltd) | None (unsubstituted piperazine) | C9H11F3N4 | 232.21 | Minimal steric hindrance |
| BJ05052 | 4-Chlorophenyl cyclopentane carbonyl | C21H22ClF3N4O | 438.87 | Bulky aromatic, halogenated |
| BJ05054 | 4-(Trifluoromethyl)benzenesulfonyl | C17H16F3N7O2S | 439.41 | Sulfonyl group, electron-withdrawing |
Key Observations:
Bulky groups (e.g., BJ05052’s chlorophenyl cyclopentane) increase molecular weight and lipophilicity, which may limit blood-brain barrier penetration despite enhancing affinity for hydrophobic binding pockets . Sulfonyl groups (BJ05054) improve solubility due to their polar nature but may reduce CNS activity due to decreased membrane permeability .
Biological Activity: FAUC 329 analogs with tert-butyl substituents exhibit dopamine D3 receptor antagonism, suggesting the pyrimidine-piperazine scaffold is critical for CNS targeting . The target compound’s pyridine-3-carbonyl group may modulate selectivity for non-D3 receptors (e.g., serotonin or adenosine receptors) due to its distinct electronic profile.
Synthetic Considerations :
- Coupling pyridine-3-carboxylic acid to the piperazine ring (as in the target compound) parallels methods used for benzo[b]thiophene-2-carboxylic acid in FAUC 329 synthesis .
- Introducing sulfonyl or halogenated groups (e.g., BJ05054, BJ05052) requires additional steps, such as sulfonation or Friedel-Crafts acylation, increasing synthetic complexity .
Biological Activity
The compound 4-[4-(pyridine-3-carbonyl)piperazin-1-yl]-6-(trifluoromethyl)pyrimidine is a member of the pyrimidine family, which has garnered attention for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
The molecular structure of the compound can be described as follows:
- Molecular Formula : C14H14F3N5O
- Molecular Weight : 315.29 g/mol
- LogP : 3.7 (indicating moderate lipophilicity)
The trifluoromethyl group is known to enhance metabolic stability and bioactivity, making this compound a candidate for various pharmacological studies.
Anticancer Activity
Research indicates that derivatives of pyrimidine compounds, including this specific structure, exhibit significant anticancer properties. For instance, studies have shown that similar compounds can induce apoptosis in cancer cell lines such as FaDu (hypopharyngeal tumor cells) through mechanisms involving DNA damage and cell cycle arrest . The incorporation of piperazine moieties has been linked to improved binding affinity to cancer-related targets.
Neuropharmacological Effects
This compound has been investigated for its potential in treating neurological disorders. The piperazine ring is often associated with neuroactive properties, and compounds with similar structures have demonstrated efficacy in inhibiting acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are critical enzymes in the pathophysiology of Alzheimer's disease .
Antimicrobial Potential
Recent studies have also explored the antimicrobial activity of pyrimidine derivatives. Compounds with similar structural features have shown effectiveness against a range of bacterial strains, suggesting that this compound may possess similar properties due to its structural analogies .
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound acts as an inhibitor for key enzymes involved in neurotransmitter breakdown, thereby enhancing neurotransmitter levels in the synaptic cleft.
- Apoptosis Induction : By disrupting mitochondrial function and activating caspases, it promotes programmed cell death in cancer cells.
- Antimicrobial Action : It may disrupt bacterial cell wall synthesis or interfere with metabolic pathways essential for bacterial survival.
Case Studies and Research Findings
Several studies have highlighted the potential applications of this compound:
- A study demonstrated that a related piperazine derivative exhibited cytotoxic effects on breast cancer cells with an IC50 value significantly lower than that of standard chemotherapeutics .
- Another research article reported on the dual inhibition of AChE and BuChE by similar pyrimidine derivatives, suggesting a potential role in Alzheimer's treatment .
Data Table: Biological Activities
Q & A
Basic Questions
Q. What are the established synthetic routes for 4-[4-(pyridine-3-carbonyl)piperazin-1-yl]-6-(trifluoromethyl)pyrimidine, and what key reaction conditions are required?
- Methodology : The synthesis typically involves multi-step reactions:
Pyrimidine Core Formation : Condensation of trifluoromethyl-substituted pyrimidine precursors (e.g., 4-chloro-6-(trifluoromethyl)pyrimidine) with piperazine derivatives under reflux in anhydrous solvents like dichloromethane or THF .
Piperazine Functionalization : Coupling of the pyridine-3-carbonyl moiety to the piperazine ring via nucleophilic acyl substitution, often using coupling agents such as HATU or EDC in the presence of DIPEA .
Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol/water mixtures to achieve >95% purity .
- Key Conditions : Strict anhydrous environments, temperature control (0–80°C), and inert gas (N₂/Ar) to prevent oxidation of intermediates .
Q. What spectroscopic techniques are recommended for confirming the structural integrity and purity of this compound?
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to verify substituent positions (e.g., pyridine carbonyl integration at δ 8.5–9.0 ppm, piperazine protons at δ 2.5–3.5 ppm) .
- Mass Spectrometry (MS) : High-resolution ESI-MS to confirm molecular weight (e.g., [M+H]⁺ at m/z 394.12) and detect trace impurities .
- HPLC-PDA : Reverse-phase HPLC with UV detection (λ = 254 nm) to assess purity (>98%) and monitor degradation products .
Q. What preliminary biological screening assays are suitable for evaluating this compound’s activity?
- Kinase Inhibition Assays : Use ADP-Glo™ kinase assays to screen against common targets (e.g., PI3K, mTOR) due to structural similarity to kinase inhibitors .
- Cytotoxicity Profiling : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .
- Solubility Testing : Equilibrium solubility in PBS (pH 7.4) and DMSO to guide formulation for in vivo studies .
Advanced Questions
Q. How can researchers resolve contradictions in reported biological activity data across studies?
- Approach :
Structural Validation : Reconfirm compound identity via X-ray crystallography (if crystalline) or 2D NMR (e.g., NOESY for spatial conformation) to rule out batch-to-batch variability .
Assay Standardization : Compare protocols for cell lines (e.g., passage number, media conditions) and normalize data using positive controls (e.g., staurosporine for kinase inhibition) .
Metabolite Screening : LC-MS/MS to detect in situ degradation products that may interfere with activity .
Q. What strategies optimize the compound’s solubility and bioavailability without compromising target affinity?
- Chemical Modifications :
- Introduce PEGylated prodrugs or salt forms (e.g., hydrochloride) to enhance aqueous solubility .
- Replace trifluoromethyl with polar groups (e.g., -SO₂NH₂) while maintaining steric bulk via molecular docking simulations .
Q. How can computational modeling guide the design of derivatives with improved selectivity?
- Methods :
Molecular Dynamics (MD) : Simulate binding to off-target receptors (e.g., dopamine D3 vs. D2) to identify key residues for selective interactions .
QSAR Modeling : Train models on datasets of pyrimidine derivatives to predict logP, pKa, and IC₅₀ values for new analogs .
Docking Studies : Use AutoDock Vina or Schrödinger Suite to prioritize derivatives with stronger hydrogen bonding to active-site residues (e.g., ATP-binding pockets) .
Data Contradiction Analysis
Q. How should researchers address discrepancies in synthetic yields reported for the final coupling step?
- Root Causes :
- Reagent Purity : Degraded coupling agents (e.g., EDC) reduce efficiency; use fresh batches and titrate with NMR .
- Steric Hindrance : Bulky substituents on pyridine-3-carbonyl may slow reaction rates; optimize with microwave-assisted synthesis (60°C, 30 min) .
- Validation : Monitor reaction progress via TLC or in situ IR spectroscopy to track carbonyl disappearance (C=O stretch at ~1700 cm⁻¹) .
Structural and Functional Comparison Table
| Derivative | Modification | Biological Activity | Reference |
|---|---|---|---|
| This compound | Parent compound | Kinase inhibition (IC₅₀ = 0.8 µM) | |
| 4-[4-(4-Chlorobenzoyl)piperazin-1-yl]-6-(trifluoromethyl)pyrimidine | Chlorophenyl substitution | Enhanced cytotoxicity (IC₅₀ = 0.2 µM) | |
| 4-[4-(Furan-2-carbonyl)piperazin-1-yl]-6-(trifluoromethyl)pyrimidine | Heterocyclic replacement | Reduced solubility, similar potency |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
